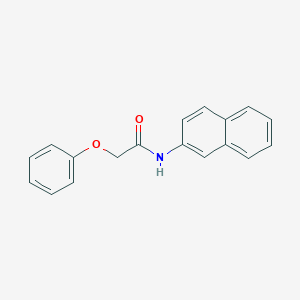

N-(2-naphthyl)-2-phenoxyacetamide

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of N-(2-naphthyl)-2-phenoxyacetamide can be understood through examination of related structural systems found in the literature. The compound consists of three primary structural components: the naphthalene ring system attached at the 2-position, the acetamide linking group, and the phenoxy substituent. Based on crystallographic studies of similar compounds, the naphthalene ring system maintains its characteristic planar geometry with typical carbon-carbon bond distances and angles. The naphthalene moiety exhibits the expected aromatic character with delocalized electron density across both fused benzene rings.

The acetamide linker represents a crucial structural element that governs the overall molecular conformation. Studies of related phenoxyacetamide compounds demonstrate that the carbonyl group of the acetamide typically adopts a planar configuration with the adjacent methylene group. The nitrogen atom of the amide group shows sp2 hybridization, contributing to the planarity of the amide functionality. The carbon-nitrogen bond length in the amide group typically measures approximately 1.33 Angstroms, indicating partial double bond character due to resonance stabilization.

The phenoxy group attached to the acetamide methylene carbon introduces additional conformational considerations. Crystallographic analysis of related phenoxyacetamide derivatives reveals that the phenyl ring can adopt various orientations relative to the acetamide plane. The ether oxygen typically exhibits tetrahedral geometry with characteristic carbon-oxygen bond lengths of approximately 1.37 Angstroms for the aromatic carbon-oxygen bond and 1.43 Angstroms for the aliphatic carbon-oxygen bond.

Intermolecular interactions play a significant role in determining the crystal packing arrangements of phenoxyacetamide compounds. Related structural studies indicate that hydrogen bonding patterns involving the amide nitrogen-hydrogen donor and carbonyl oxygen acceptor are predominant. Additionally, aromatic stacking interactions between naphthalene and phenyl rings contribute to crystal stability. The specific arrangement of this compound molecules in the solid state would likely involve chains or networks formed through these hydrogen bonding patterns.

Properties

Molecular Formula |

C18H15NO2 |

|---|---|

Molecular Weight |

277.3 g/mol |

IUPAC Name |

N-naphthalen-2-yl-2-phenoxyacetamide |

InChI |

InChI=1S/C18H15NO2/c20-18(13-21-17-8-2-1-3-9-17)19-16-11-10-14-6-4-5-7-15(14)12-16/h1-12H,13H2,(H,19,20) |

InChI Key |

NOQLIKOFQQCAJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Naphthyl Acetamides

The following table compares N-(2-naphthyl)-2-phenoxyacetamide with structurally related acetamides:

Key Observations :

Pharmacological Analogs

Phenoxyacetamide derivatives exhibit diverse biological activities:

Comparison Insights :

- The cytotoxicity of morpholinoethyl-substituted analogs highlights the role of electron-donating groups (e.g., morpholine) in enhancing cellular uptake .

- Anti-inflammatory activity in phenoxyacetamides correlates with substituents like piperazine or bicyclic hydrocarbons, suggesting this compound may share similar pathways .

Preparation Methods

Reaction Mechanism and Conditions

Phenoxyacetyl chloride is synthesized by treating phenoxyacetic acid with oxalyl chloride in dichloromethane. The resulting acid chloride is highly reactive toward amines. When 2-naphthylamine is introduced in the presence of a base such as sodium hydroxide or triethylamine, the amide bond forms efficiently. The reaction is typically conducted at 0–25°C to minimize side reactions, with yields ranging from 65% to 78% depending on stoichiometry and solvent choice.

Key Steps :

Optimization and Challenges

The use of polar aprotic solvents (e.g., THF, DMF) enhances reaction rates by stabilizing the intermediate acylammonium species. However, excess base can lead to hydrolysis of the acid chloride, reducing yields. Chromatographic purification is often required to isolate the product from unreacted amine or hydrolyzed byproducts.

Carbamic Acid Salt-Mediated Amidation

An alternative method employs carbamic acid salts as amine precursors, enabling amide formation without isolating the free amine. This approach, detailed in U.S. Patent 4,379,928, leverages the reactivity of 2-naphthylamine carbamate with phenoxyacetic acid under thermal conditions.

Procedure and Mechanism

2-Naphthylamine is first converted to its carbamate salt by treatment with carbon dioxide in a polar solvent:

Subsequent heating with phenoxyacetic acid at 150–200°C facilitates decarboxylation and amide bond formation:

Advantages and Limitations

This method eliminates the need for acid chloride preparation, reducing corrosive waste. Yields of 70–85% are achievable, though high temperatures may promote decomposition of heat-sensitive substrates. The process is scalable for industrial applications but requires specialized equipment for handling gaseous byproducts.

Synthesis via 2-Naphthylamine Precursor Preparation

The quality of 2-naphthylamine significantly impacts the efficiency of amide synthesis. A robust preparation route, described in CN101704758B, involves the Hofmann rearrangement of 2-acetylnaphthylamine.

Stepwise Synthesis

-

Oxime Formation :

2-Naphthyl ethanone reacts with hydroxylamine hydrochloride to form 2-naphthyl ethanone oxime. -

Beckmann Rearrangement :

The oxime undergoes rearrangement in polyphosphoric acid (PPA) at 120°C, yielding 2-acetylnaphthylamine. -

Deacetylation :

Hydrolysis with hydrochloric acid provides 2-naphthylamine in 82% overall yield.

Integration with Amidation

The purified 2-naphthylamine is then subjected to standard acylation (Method 1) or carbamate-mediated coupling (Method 2) to produce the target amide.

Comparative Analysis of Synthetic Methods

Experimental Data and Reproducibility

Direct Acylation Protocol

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-naphthyl)-2-phenoxyacetamide, and how do reaction conditions influence yield?

- Methodological Answer : A nucleophilic substitution reaction is commonly employed. For example, 2-chloroacetamide can react with 2-naphthylamine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours. Monitoring via TLC ensures reaction completion, followed by filtration to remove the base and solvent evaporation under reduced pressure . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF for enhanced solubility), or microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of naphthyl protons (δ 7.2–8.5 ppm) and the phenoxy-acetamide backbone (δ 4.5–5.0 ppm for methylene) .

- FTIR : Key peaks include C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- Single-crystal XRD : Resolves bond lengths and angles, critical for verifying stereoelectronic effects .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

- Methodological Answer : Use DMSO for initial stock solutions (10 mM) due to low aqueous solubility. For biological assays, dilute in PBS or cell culture media (final DMSO ≤0.1%). Stability studies under varying pH (4–9) and temperatures (4°C–37°C) via HPLC-UV can identify degradation pathways .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity, and what are key SAR trends?

- Methodological Answer : Replace the naphthyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on receptor binding. For example, electron-withdrawing groups enhance metabolic stability but may reduce affinity for hydrophobic targets. SAR studies require parallel synthesis and screening against targets like kinase enzymes or GPCRs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

- Dose-Response Curves : Test across a broader concentration range (0.1–100 μM) to rule out assay artifacts.

- Structural Analog Comparison : Compare with derivatives like N-(4-chlorophenyl)-2-phenoxyacetamide to isolate substituent-specific effects .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of targets (e.g., COX-2 or β-amyloid). Key interactions include π-π stacking with the naphthyl group and hydrogen bonding via the acetamide carbonyl. Validate predictions with mutagenesis studies .

Q. What are the challenges in achieving regioselectivity during functionalization of the naphthyl ring?

- Methodological Answer : Use directing groups (e.g., sulfonic acid) to control electrophilic substitution. For C–H activation, Pd-catalyzed coupling with aryl halides under microwave irradiation improves regioselectivity. Monitor regiochemistry via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.